Molybdenum(VI) tetrachloride oxide

Catalog No.
S1508193
CAS No.
13814-75-0
M.F
Cl4H4MoO
M. Wt
257.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum(VI) tetrachloride oxide

CAS Number

13814-75-0

Product Name

Molybdenum(VI) tetrachloride oxide

IUPAC Name

oxomolybdenum;tetrahydrochloride

Molecular Formula

Cl4H4MoO

Molecular Weight

257.8 g/mol

InChI

InChI=1S/4ClH.Mo.O/h4*1H;;

InChI Key

SFPKXFFNQYDGAH-UHFFFAOYSA-N

SMILES

O=[Mo].Cl.Cl.Cl.Cl

Canonical SMILES

O=[Mo].Cl.Cl.Cl.Cl

The exact mass of the compound Molybdenum(VI) tetrachloride oxide is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of molybdenum coordination entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molybdenum(VI) tetrachloride oxide (MoOCl4, CAS 13814-75-0) is a highly reactive, volatile oxohalide utilized primarily as an advanced precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), and specialized catalytic synthesis . Characterized by its d0 Mo(VI) oxidation state and single oxygen ligand, MoOCl4 offers distinct thermal and stoichiometric advantages over standard molybdenum halides. In industrial procurement, it is prioritized for its ability to deliver carbon-free molybdenum at high deposition rates and its unique pressure-tunable growth behaviors, which are critical for manufacturing next-generation 2D materials and high-purity metallic interconnects.

Substituting MoOCl4 with more common molybdenum precursors, such as Molybdenum pentachloride (MoCl5) or Molybdenum trioxide (MoO3), frequently results in suboptimal processability and film quality [1]. MoCl5, a Mo(V) dimer, suffers from lower volatility and significantly lower deposition rates in CVD processes, while solid MoO3 requires excessively high sublimation temperatures (600–850 °C) incompatible with temperature-sensitive substrates [2]. Furthermore, substituting with organometallic precursors like Molybdenum hexacarbonyl introduces unavoidable carbon contamination into the deposited films. Consequently, for applications requiring high-purity, carbon-free deposition at moderate temperatures or precise stoichiometric control in binary catalyst systems, generic substitution compromises both yield and material performance [1].

Enhanced Volatility and Deposition Kinetics vs. Molybdenum Pentachloride

Thermogravimetric analysis demonstrates that MoOCl4 possesses superior volatility compared to the industry-standard MoCl5, with a T50 (temperature at 50% mass loss) approximately 20 °C lower. In comparative CVD trials for elemental molybdenum deposition, MoOCl4 delivered stable and high deposition rates, whereas sublimed MoCl5 yielded stable but persistently low deposition rates under identical carrier gas and temperature conditions[1].

Evidence DimensionPrecursor Volatility (T50) and Deposition Rate
Target Compound DataT50 is ~20 °C lower; exhibits stable and high deposition rates
Comparator Or BaselineMoCl5 (Higher T50; stable but low deposition rates)
Quantified Difference20 °C reduction in T50 and significantly accelerated deposition kinetics
ConditionsCVD utilizing H2 coreactant, 70 °C ampoule, 60 torr pressure

Higher volatility and deposition rates translate directly to increased manufacturing throughput and lower thermal budgets for semiconductor metallization.

Ultra-Low Oxygen and Carbon-Free Molybdenum Film Deposition

Despite being an oxohalide, MoOCl4 acts as a highly efficient precursor for pure elemental molybdenum when reduced with hydrogen or diborane. Secondary Ion Mass Spectrometry (SIMS) analysis confirms that bulk Mo films deposited via MoOCl4 maintain an oxygen concentration well below 1% (at a number density of ~6.4×10^22 cm^-3). Furthermore, unlike organometallic precursors, MoOCl4 is entirely carbon-free, eliminating the carbon contamination that typically degrades the electrical resistivity of interconnects[1].

Evidence DimensionBulk Film Purity (Oxygen and Carbon Content)
Target Compound Data<1% bulk oxygen concentration; 0% carbon
Comparator Or BaselineOrganometallic precursors (inherent carbon contamination)
Quantified DifferenceComplete elimination of carbon impurities while maintaining <1% oxygen despite the oxo-ligand
ConditionsCVD Mo deposition at 700 °C stage temperature

This enables the deposition of low-resistivity (e.g., ~11 μΩ·cm) molybdenum films essential for advanced CMOS barrier layers and interconnects.

Pressure-Tunable Growth Mode for 2D MoS2 Thickness Control

In the ALD synthesis of MoS2, the growth pressure of MoOCl4 can be precisely modulated to dictate the deposition mechanism. Operating at low pressures drives irreversible chemisorption for exact monolayer termination (0.65 nm), while increasing the precursor pressure to 1-5 Torr activates a reversible physisorption pathway for continuous multilayer growth (2-10 nm). This sub-nanometer precision without requiring precursor changes is unachievable with conventional solid MoO3 or MoCl5 precursors [1].

Evidence DimensionFilm Thickness Control Mechanism
Target Compound DataPressure-tunable growth: 0.65 nm (monolayer) at low pressure, 2-10 nm (multilayer) at 1-5 Torr
Comparator Or BaselineMoO3 / MoCl5 (Fixed growth modes, lack pressure-tunable physisorption)
Quantified DifferenceEnables switching between monolayer and multilayer deposition solely via pressure tuning
ConditionsALD with H2S coreactant

Procurement of MoOCl4 allows fabricators to use a single precursor line to selectively deposit both monolayer and multilayer 2D semiconductors.

Narrow Molecular Weight Distribution in Living Polymerization

In polymer chemistry, MoOCl4 is utilized as a primary Mo(VI) component in binary catalyst systems (e.g., MoOCl4-n-BuLi) for the living polymerization of substituted acetylenes. Compared to generic molybdenum catalysts, the MoOCl4-based systems enable highly controlled monomer insertion, resulting in polymers with exceptionally narrow molecular weight distributions, which are critical for specialized adhesives and thermoplastic elastomers [1].

Evidence DimensionPolymerization Control (Molecular Weight Distribution)
Target Compound DataNarrow molecular weight distribution (living polymerization)
Comparator Or BaselineConventional Mo catalysts (Broad distribution, non-living)
Quantified DifferenceEnables true living polymerization with precise molecular weight control
ConditionsPolymerization of 1-chloro-oct-1-yne and substituted acetylenes

This specific catalytic behavior is essential for synthesizing block copolymers with strict architectural requirements in advanced materials manufacturing.

Advanced Semiconductor Interconnects (CVD/ALD)

MoOCl4 is the optimal precursor for depositing high-purity, low-resistivity elemental molybdenum films for CMOS barrier layers and interconnects, where high deposition rates and the absolute exclusion of carbon contamination are required [1].

2D Transition Metal Dichalcogenide (TMDC) Fabrication

Ideal for the atomic layer deposition of MoS2 thin films in next-generation optoelectronics, where fabricators need pressure-tunable control to selectively grow exact monolayers or specific multilayers without swapping precursors [2].

Specialty Polymer Synthesis via Living Polymerization

Procured by polymer chemists to formulate binary catalysts (with organometallic co-catalysts) for the living polymerization of substituted acetylenes, enabling the production of block copolymers with narrow molecular weight distributions for high-performance elastomers [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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